![molecular formula C20H20N4O4 B2936236 Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate CAS No. 881219-79-0](/img/structure/B2936236.png)
Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate
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Overview
Description
Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate is a chemical compound with a molecular weight of 380.4 . It is a versatile compound used in scientific research, with applications ranging from drug discovery to material science.
Synthesis Analysis
The synthesis of this compound involves the diazotization and cyclization of anthranilic acid ester . The starting ethyl 2-(4-oxo(3H)-1,2,3-benzotriazin-3-yl)acetate was prepared via this method .Molecular Structure Analysis
The InChI code for this compound is1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25)
. This code provides a detailed representation of the compound’s molecular structure. Chemical Reactions Analysis
The compound is used in solid phase peptide synthesis . The ionisation of the liberated hydroxy component by the starting resin-bound amine provides a useful colour indicator of the progress of acylation .Physical And Chemical Properties Analysis
The compound is a white crystalline powder . It has a molecular weight of 380.4 .Scientific Research Applications
Peptide Synthesis
This compound is utilized in the synthesis of peptides. It acts as a coupling reagent that facilitates the formation of peptide bonds between amino acids. The benzotriazinyl moiety can activate carboxyl groups, enhancing the efficiency of peptide bond formation .
Drug Development
Due to its role in peptide synthesis, this chemical is also significant in drug development, particularly for creating peptide-based pharmaceuticals. These drugs can mimic natural peptides in the body, offering targeted therapeutic effects .
Bioconjugation
Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate can be used for bioconjugation. This involves attaching biologically active molecules to other substances, such as drugs or fluorescent dyes, which can be useful in diagnostic assays or as research tools .
Material Science
In material science, this compound may be used to modify the surface properties of materials. By attaching peptides or other organic molecules, the interaction of materials with biological systems can be controlled .
Analytical Chemistry
The compound’s ability to react with various functional groups makes it valuable in analytical chemistry for derivatization, which can improve the detection and quantification of analytes in complex mixtures .
Molecular Biology
In molecular biology, it can be used to label nucleic acids or proteins. This labeling allows for the visualization and tracking of these molecules in various biological processes .
Nanotechnology
The compound can be used in the synthesis of nanoparticles, particularly those that are designed to interact with biological systems. Its reactive nature allows for the functionalization of nanoparticle surfaces .
Environmental Science
Lastly, in environmental science, this compound could be used in the development of biosensors. These sensors can detect environmental pollutants or pathogens by using bioconjugated molecules for specific recognition .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTYTFWBKMLAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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